Computed LogP Comparison: Target Compound vs. N-Methylpyrrolidine and Butyl-Linker Analogs
The target compound (CAS 510755-21-2) exhibits a computed LogP of 3.91, which is significantly lower than the N-methylpyrrolidine analog CAS 510755-24-5 (LogP 4.30) and the butyl-linker analog CAS 510755-19-8 (LogP 4.69) . This difference of 0.39 and 0.78 LogP units respectively indicates measurably reduced lipophilicity for the target compound. All three compounds share an identical topological polar surface area (TPSA) of 31.39 Ų, confirming that lipophilicity, not polarity, is the differentiating physicochemical property .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.91 |
| Comparator Or Baseline | CAS 510755-24-5 (N-methylpyrrolidine analog): LogP = 4.30; CAS 510755-19-8 (butyl-linker analog): LogP = 4.69 |
| Quantified Difference | ΔLogP = -0.39 vs. CAS 510755-24-5; ΔLogP = -0.78 vs. CAS 510755-19-8 |
| Conditions | Computed LogP values sourced from Chemsrc and Molbase databases; calculation method not specified but consistent across compounds |
Why This Matters
Lower LogP directly influences aqueous solubility and membrane permeability, which are critical determinants of in vitro assay performance and in vivo pharmacokinetic profiles, making CAS 510755-21-2 the preferred choice when reduced lipophilicity is desired within this chemotype.
